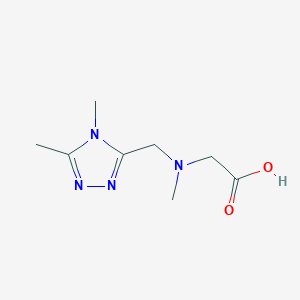![molecular formula C11H6OS2 B15249501 5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde CAS No. 125972-72-7](/img/structure/B15249501.png)
5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound belonging to the class of bi- and oligothiophenes. These compounds contain two or more linked thiophene rings, which are five-membered aromatic rings with one sulfur and four carbon atoms. The presence of an ethynyl group and a carbaldehyde group on the bithiophene structure makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde can be achieved through several methods. One common approach involves the coupling of 5-ethynyl-2,2’-bithiophene with appropriate aldehyde precursors under specific reaction conditions. For instance, a solution of 5-ethynyl-2,2’-bithiophene and decylazide in dichloromethane can be heated at 80°C for 24 hours under high pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and high-pressure systems can facilitate the production of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include oxidized derivatives, alcohols, and substituted bithiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The ethynyl and carbaldehyde groups play crucial roles in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bi- and oligothiophenes, such as:
- 5-Ethynyl-5’-(1-propynyl)-2,2’-bithiophene
- 2-(5-ethynylthiophen-2-yl)-5-prop-1-ynyl-thiophene
Uniqueness
5’-Ethynyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both an ethynyl group and a carbaldehyde group on the bithiophene structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
125972-72-7 |
|---|---|
Molecular Formula |
C11H6OS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
5-(5-ethynylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6OS2/c1-2-8-3-5-10(13-8)11-6-4-9(7-12)14-11/h1,3-7H |
InChI Key |
ZKNVMKPTFHTSKW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


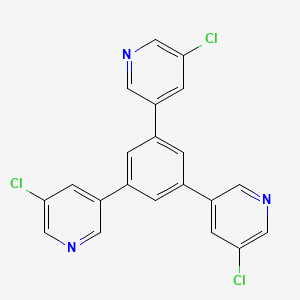
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
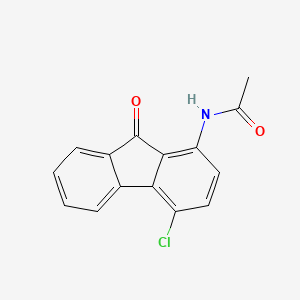
![2-Bromo-7-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15249437.png)
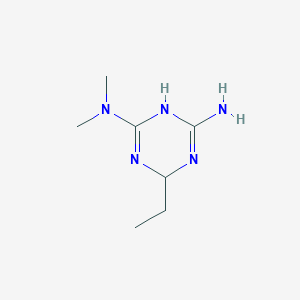
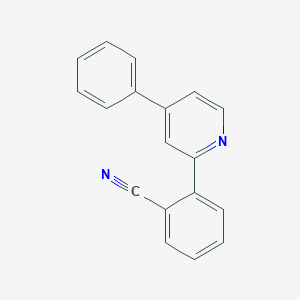


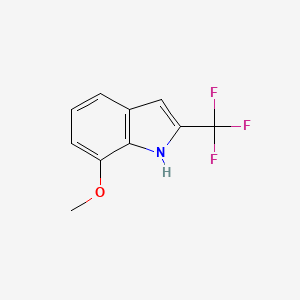
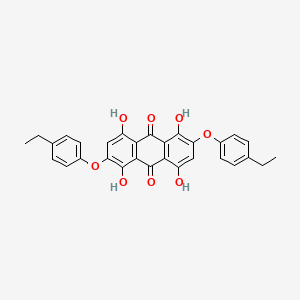
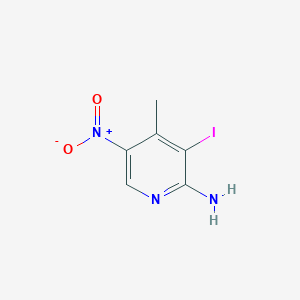
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)

